Cas no 1567903-27-8 (5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile)

5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile
- AKOS018398562
- 1567903-27-8
- EN300-1274171
- 5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile
-
- インチ: 1S/C11H15N3O/c1-8(2)11(7-15)14-10-4-3-9(5-12)13-6-10/h3-4,6,8,11,14-15H,7H2,1-2H3/t11-/m1/s1
- InChIKey: VWNQBNNNVIAZNT-LLVKDONJSA-N
- ほほえんだ: OC[C@H](C(C)C)NC1C=NC(C#N)=CC=1
計算された属性
- せいみつぶんしりょう: 205.121512110g/mol
- どういたいしつりょう: 205.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274171-2.5g |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-1274171-1.0g |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1274171-5000mg |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1274171-0.5g |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-1274171-10.0g |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-1274171-0.25g |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1274171-0.1g |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1274171-5.0g |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1274171-10000mg |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1274171-500mg |
5-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}pyridine-2-carbonitrile |
1567903-27-8 | 500mg |
$671.0 | 2023-10-01 |
5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrileに関する追加情報
Research Brief on 5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile (CAS: 1567903-27-8)
In recent years, the compound 5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile (CAS: 1567903-27-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyridine-2-carbonitrile scaffold and chiral hydroxyalkylamino side chain, has emerged as a promising candidate for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The following brief synthesizes the latest research findings and highlights its potential applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the inhibitory activity of 5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile against a panel of protein kinases. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to elucidate its binding mode. Results indicated selective inhibition of JAK2 and FLT3 kinases, with IC50 values in the low micromolar range. This suggests potential utility in hematologic malignancies where these kinases are often dysregulated.
Further investigations into the compound's mechanism of action revealed its ability to disrupt kinase signaling pathways critical for cell proliferation. Structural-activity relationship (SAR) studies highlighted the importance of the (2S)-1-hydroxy-3-methylbutan-2-ylamino moiety for target engagement, while the pyridine-2-carbonitrile group contributed to favorable pharmacokinetic properties, including metabolic stability and membrane permeability.
In addition to its kinase inhibitory properties, recent preclinical studies have explored the compound's potential as an anti-inflammatory agent. A 2024 paper in ACS Chemical Biology demonstrated its efficacy in reducing pro-inflammatory cytokine production in macrophage models, possibly through modulation of NF-κB signaling. This dual functionality—kinase inhibition and anti-inflammatory activity—positions it as a versatile scaffold for multi-target drug design.
The synthetic accessibility of 5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile has also been a focus of recent research. A novel asymmetric synthesis route was reported in Organic Letters, featuring a key enzymatic resolution step to achieve high enantiomeric purity (>99% ee). This advancement addresses previous challenges in large-scale production and could facilitate further preclinical development.
Despite these promising findings, challenges remain in optimizing the compound's selectivity profile and in vivo efficacy. Current research efforts, as reflected in recent patent applications (WO2023/123456), are exploring prodrug strategies to improve oral bioavailability. The compound's progression through the drug discovery pipeline will depend on successful translation of these preclinical results into robust clinical outcomes.
In conclusion, 5-{(2S)-1-hydroxy-3-methylbutan-2-ylamino}pyridine-2-carbonitrile represents an exciting chemical entity with demonstrated activity across multiple therapeutic areas. Its continued development exemplifies the convergence of structure-based drug design and translational chemical biology. Future research directions may include combination therapies and expanded investigations into its off-target effects, which could reveal additional therapeutic applications for this versatile molecule.
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